Cas no 1552422-85-1 ((1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine)

(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a 3-methylbutoxy substituent at the 4-position. Its stereospecific (1r,4r) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound's structural rigidity and functional group compatibility allow for versatile use in medicinal chemistry, particularly in the development of bioactive molecules. The 3-methylbutoxy side chain enhances lipophilicity, potentially improving membrane permeability in drug design. This amine serves as a key intermediate in the synthesis of complex organic compounds, offering precise stereochemical control. Its stability under standard conditions facilitates handling and storage in research and industrial settings.
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine structure
1552422-85-1 structure
Product name:(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
CAS No:1552422-85-1
MF:C11H23NO
MW:185.306423425674
MDL:MFCD26737540
CID:5238098
PubChem ID:62808473

(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 4-(3-methylbutoxy)-, trans-
    • (1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
    • MDL: MFCD26737540
    • Inchi: 1S/C11H23NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h9-11H,3-8,12H2,1-2H3/t10-,11-
    • InChI Key: YDPVIGMFPBXQFH-XYPYZODXSA-N
    • SMILES: [C@@H]1(N)CC[C@@H](OCCC(C)C)CC1

(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-312442-0.25g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
0.25g
$893.0 2025-03-19
Enamine
EN300-312442-1.0g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
1.0g
$971.0 2025-03-19
Enamine
EN300-312442-5.0g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
5.0g
$2816.0 2025-03-19
Ambeed
A1091441-1g
(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95%
1g
$870.0 2024-04-23
Enamine
EN300-312442-0.5g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
0.5g
$933.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01049313-1g
(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95%
1g
¥5971.0 2023-02-27
Enamine
EN300-312442-0.05g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
0.05g
$816.0 2025-03-19
Enamine
EN300-312442-2.5g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-312442-0.1g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
0.1g
$855.0 2025-03-19
Enamine
EN300-312442-10.0g
(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
1552422-85-1 95.0%
10.0g
$4176.0 2025-03-19

Additional information on (1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine

(1R,4R)-4-(3-Methylbutoxy)cyclohexan-1-amine: Chemical Properties, Applications, and Recent Research Insights

(1R,4R)-4-(3-Methylbutoxy)cyclohexan-1-amine, also known by its CAS number 1552422-85-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclohexanamines, which are widely studied for their potential applications in drug design and material science. The molecule's structure features a cyclohexane ring with an amino group at position 1 and a 3-methylbutoxy substituent at position 4, both in the R configuration. This stereochemistry plays a crucial role in determining the compound's physical properties and biological activity.

The synthesis of (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. Recent advancements in catalytic asymmetric hydrogenation have enabled the efficient production of this compound with high enantiomeric excess (ee), making it more accessible for research and industrial applications. The use of chiral ligands in these reactions has been particularly effective in controlling the stereochemistry of the product, ensuring its suitability for downstream applications.

From a chemical standpoint, this compound exhibits unique physical properties that make it suitable for a range of applications. Its solubility profile, influenced by the hydroxyl group on the cyclohexane ring, allows it to dissolve in both polar and non-polar solvents to varying degrees. This characteristic is advantageous in processes such as chromatography and crystallization, where solvent compatibility is critical. Additionally, the compound's stability under various conditions has been thoroughly investigated, revealing its resistance to oxidation and thermal degradation at moderate temperatures.

In terms of biological activity, (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine has shown promise as a lead compound in drug discovery programs targeting central nervous system disorders. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings have led researchers to explore its potential as an anxiolytic or antidepressant agent. Furthermore, recent research has highlighted its role as a ligand in G-protein coupled receptor (GPCR) signaling pathways, underscoring its relevance in pharmacological studies.

The application of computational chemistry techniques has significantly enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed key residues within target proteins that are critical for binding affinity. These insights have guided medicinal chemists in designing analogs with improved pharmacokinetic profiles and reduced off-target effects. For instance, modifications to the 3-methylbutoxy group have been explored to enhance bioavailability while maintaining therapeutic efficacy.

From an industrial perspective, the synthesis and characterization of (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine have been scaled up to meet growing demand from pharmaceutical companies. The development of cost-effective synthetic routes has been a focal point for manufacturers aiming to reduce production costs without compromising on quality. Green chemistry principles have also been incorporated into these processes to minimize environmental impact.

In conclusion, (1R,4R)-4-(3-methylbutoxy)cyclohexan-1-amine stands as a testament to the progress made in modern organic chemistry and pharmacology. Its unique structure, combined with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:1552422-85-1)(1r,4r)-4-(3-methylbutoxy)cyclohexan-1-amine
A1001084
Purity:99%
Quantity:1g
Price ($):783.0